molecular formula C7H10O B1379389 3-Ethyl-3-ethynyloxetane CAS No. 1416323-31-3

3-Ethyl-3-ethynyloxetane

Cat. No.: B1379389
CAS No.: 1416323-31-3
M. Wt: 110.15 g/mol
InChI Key: PWKYSJZYOQHHOP-UHFFFAOYSA-N
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Description

3-Ethyl-3-ethynyloxetane is a chemical compound that belongs to the family of oxetanes. It is a colorless liquid used in various fields such as medical research, environmental research, and industrial research. The compound is known for its unique structure, which includes an oxetane ring substituted with ethynyl and ethyl groups.

Scientific Research Applications

3-Ethyl-3-ethynyloxetane has a wide range of applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as improved polymerization kinetics and enhanced physical properties.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: It is used in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3-ethynyloxetane typically involves the reaction of ethynyl and ethyl-substituted precursors under specific conditions. One common method is the cationic ring-opening polymerization of oxetanes, which can be initiated by various catalysts . The reaction conditions often include the use of solvents like chlorobenzene and temperatures around 80°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar cationic polymerization techniques. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification methods to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-ethynyloxetane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ethynyl and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups to the oxetane ring .

Mechanism of Action

The mechanism of action of 3-Ethyl-3-ethynyloxetane involves its ability to undergo cationic ring-opening polymerization. This process is initiated by cationic catalysts, leading to the formation of long polymer chains with unique properties. The molecular targets and pathways involved in this process include the nucleophilic attack on the oxetane ring, resulting in the opening of the ring and the formation of new bonds .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-3-methyloxetane
  • 3-Ethynyl-3-methyloxetane
  • 3,3’-(Oxybis(methylene))bis(3-ethyloxetane)

Uniqueness

3-Ethyl-3-ethynyloxetane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers improved polymerization kinetics and enhanced physical properties, making it valuable in various applications .

Properties

IUPAC Name

3-ethyl-3-ethynyloxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-3-7(4-2)5-8-6-7/h1H,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKYSJZYOQHHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416323-31-3
Record name 3-ethyl-3-ethynyloxetane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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